molecular formula C9H20N2O2 B152991 tert-Butyl 3-(methylamino)propylcarbamate CAS No. 442514-22-9

tert-Butyl 3-(methylamino)propylcarbamate

Cat. No. B152991
M. Wt: 188.27 g/mol
InChI Key: YIMSPDZAVBIXRT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(methylamino)propylcarbamate is a chemical compound that is an intermediate in the synthesis of various biologically active compounds. It is related to tert-butyl carbamates, a class of compounds that are often used as intermediates in organic synthesis due to their stability and ease of transformation into other functional groups.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, which then behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Another example is the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder in the presence of electrophiles, leading to functionalized carbamates after hydrolysis . Additionally, asymmetric Mannich reactions have been used to synthesize chiral tert-butyl carbamates, which are important for producing compounds with specific stereochemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be characterized using various spectroscopic techniques. For example, the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was elucidated using 2D heteronuclear NMR experiments . The bond lengths and angles in related compounds, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, indicate strong interactions between functional groups, which can affect the reactivity and stability of the molecule .

Chemical Reactions Analysis

tert-Butyl carbamates participate in a variety of chemical reactions. They can serve as precursors for the synthesis of amines, as demonstrated by the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of a wide range of amines . These compounds can also be used to generate substituted benzamido phenylcarbamate derivatives with anti-inflammatory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. For example, the tert-butyl group provides steric bulk, which can protect other functional groups during reactions and can be removed under certain conditions to yield the desired products . The carbamate group itself is a versatile functional group that can be transformed into amines, alcohols, and other compounds, making tert-butyl carbamates valuable intermediates in organic synthesis .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry Applications

  • Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : Acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leads to the synthesis of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates. These compounds are further utilized to produce fluorinated pyrazole-4-carboxylic acids on a multigram scale, demonstrating tert-butyl 3-(methylamino)propylcarbamate's role in the synthesis of complex organic molecules (Iminov et al., 2015).

  • Precursor for Study of Foldamer Based on Aza/α-Dipeptide Oligomerization : The compound tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, a derivative of tert-butyl 3-(methylamino)propylcarbamate, serves as a precursor for studying new classes of foldamer based on aza/α-dipeptide oligomerization (Abbas et al., 2009).

Metabolism Studies

  • Study of Insect and Mammalian Metabolism : The metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb), structurally related to tert-butyl 3-(methylamino)propylcarbamate, has been studied in various insects and mice, revealing insights into how similar structures are metabolized in different species (Douch & Smith, 1971).

Quantum-Chemical Studies

  • Quantum-Chemical Calculations for Antioxidants : Quantum-chemical methods have been used to calculate the properties of 1-(carboxy)-1-(N-methylamide)-2-(3',5'-di-tert-butyl)-4-hydroxyphenyl)-propionates, derivatives related to tert-butyl 3-(methylamino)propylcarbamate. These studies aid in predicting the structure and properties of antioxidants in biological environments (Volod’kin et al., 2013).

Environmental Applications

  • Degradation Pathways in Environmental Treatment Processes : Tert-butyl 3-(methylamino)propylcarbamate-related compounds have been studied for their degradation pathways in environmental treatment processes, such as the UV/H2O2 process, highlighting their potential environmental impacts (Stefan et al., 2000).

Anticancer Research

  • Synthesis of Potential Anticancer Candidates : Research has been conducted on the synthesis of bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex, a derivative of tert-butyl 3-(methylamino)propylcarbamate, as a potential anticancer candidate. This study explores the synthesis and virtual screening of this complex, highlighting its potential application in anticancer drug discovery (Ruswanto et al., 2021).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-[3-(methylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-6-10-4/h10H,5-7H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMSPDZAVBIXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461899
Record name tert-Butyl 3-(methylamino)propylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(methylamino)propylcarbamate

CAS RN

442514-22-9
Record name tert-Butyl 3-(methylamino)propylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[3-(methylamino)propyl]carbamate
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

(3-Bromo-propyl)-carbamic acid tert-butyl ester (11.2 g, 47.0 mmol) was combined with 2.0 M Methylamine in THF (100 mL, 200 mmol) and was stirred at room temperature for 4 h. After this period, a precipitate formed in the solution. The solution was filtered and concentrated under reduced pressure to yield 7.58 g (86%) of (3-methylamino-propyl)-carbamic acid tert-butyl ester as a clear oil. [M+H]+ 188.94.
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